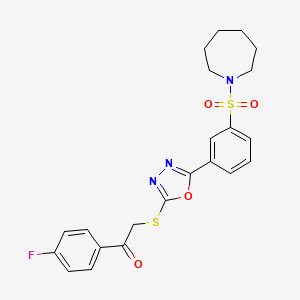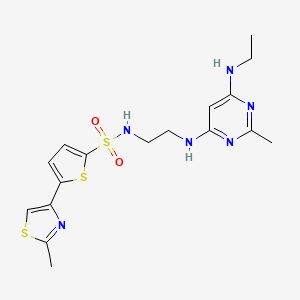
N-(2-methylphenyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-(methylthio)nicotinamide, also known as MMN, is a compound that has gained attention in the scientific community due to its potential as an effective drug candidate. MMN is a nicotinamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-2-(methylthio)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. N-(2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation and chromatin remodeling. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(methylthio)nicotinamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, or the formation of new blood vessels. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its high yield and purity, as well as its potential as a drug candidate. However, there are also limitations to using N-(2-methylphenyl)-2-(methylthio)nicotinamide in lab experiments, including its cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-2-(methylthio)nicotinamide. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies are needed to determine the optimal dosage and administration of N-(2-methylphenyl)-2-(methylthio)nicotinamide for its potential application as a drug candidate. Further studies are also needed to explore the potential application of N-(2-methylphenyl)-2-(methylthio)nicotinamide in other areas of scientific research, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(methylthio)nicotinamide is a compound that has gained attention in the scientific community due to its potential as an effective drug candidate. N-(2-methylphenyl)-2-(methylthio)nicotinamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are limitations to using N-(2-methylphenyl)-2-(methylthio)nicotinamide in lab experiments, further studies are needed to fully understand its potential as a drug candidate and its application in various areas of scientific research.
Métodos De Síntesis
N-(2-methylphenyl)-2-(methylthio)nicotinamide can be synthesized through various methods, including the reaction of 2-methyl-4-nitroaniline with methylthioacetic acid, followed by the reduction of the nitro group and the coupling with nicotinamide. Another method involves the reaction of 2-methyl-4-nitroaniline with methylthioacetic acid, followed by the reduction of the nitro group and the coupling with 2-chloronicotinic acid. Both methods have been successful in synthesizing N-(2-methylphenyl)-2-(methylthio)nicotinamide with high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-(methylthio)nicotinamide has been studied for its potential application in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-methylphenyl)-2-(methylthio)nicotinamide has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-methylphenyl)-2-(methylthio)nicotinamide has been studied for its potential application in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-6-3-4-8-12(10)16-13(17)11-7-5-9-15-14(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSOIWBRKLQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)


![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)

